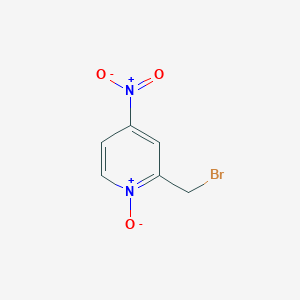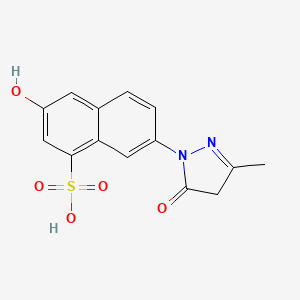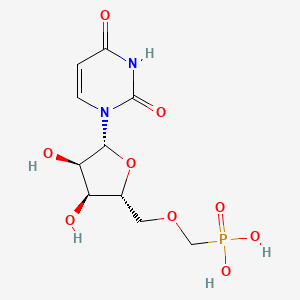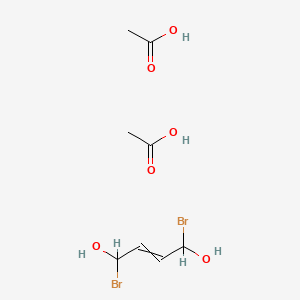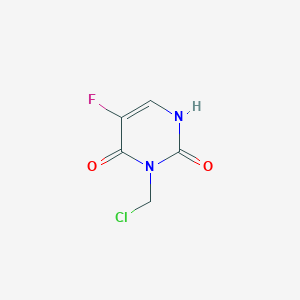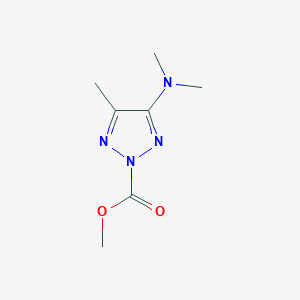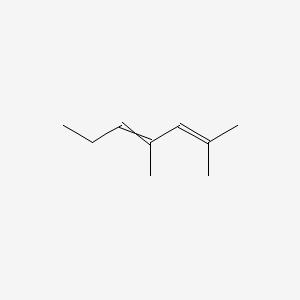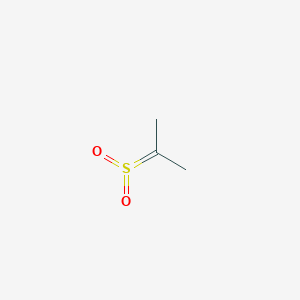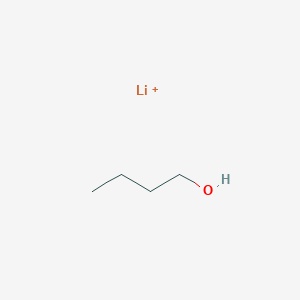
Lithium;butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;butan-1-ol is an organometallic compound that combines lithium with butan-1-ol, a primary alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;butan-1-ol can be synthesized through the reaction of lithium metal with butan-1-ol. The reaction typically occurs under an inert atmosphere to prevent oxidation of lithium. The general reaction is as follows:
2Li+2C4H9OH→2C4H9OLi+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of lithium hydride or lithium alkyls as starting materials. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium butanoate.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can reduce carbonyl compounds to alcohols.
Substitution: Typical reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Lithium butanoate.
Reduction: Primary alcohols.
Substitution: Various organolithium compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;butan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of lithium;butan-1-ol involves the transfer of lithium ions to various substrates, facilitating chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in target molecules. This process is crucial in many organic reactions, including reductions and substitutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium aluminum hydride: A strong reducing agent used in organic synthesis.
Lithium borohydride: Another reducing agent with similar applications.
Butan-2-ol: A secondary alcohol with different reactivity compared to butan-1-ol.
Uniqueness
Lithium;butan-1-ol is unique due to its combination of lithium’s reactivity and butan-1-ol’s properties as a primary alcohol. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
76276-44-3 |
|---|---|
Molekularformel |
C4H10LiO+ |
Molekulargewicht |
81.1 g/mol |
IUPAC-Name |
lithium;butan-1-ol |
InChI |
InChI=1S/C4H10O.Li/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1 |
InChI-Schlüssel |
PXXZLSKKLXCGTK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
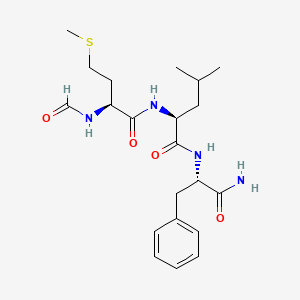
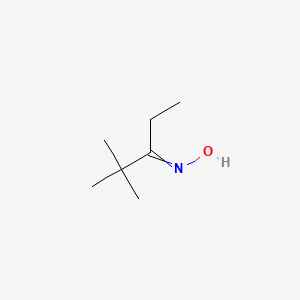
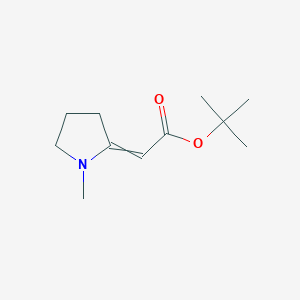
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
